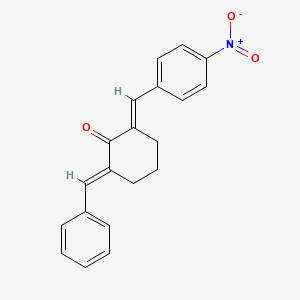
(2E,6E)-2-benzylidene-6-(4-nitrobenzylidene)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core with two distinct substituents: a 4-nitrophenyl group and a phenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one typically involves a multi-step process. One common method includes the aldol condensation reaction between 4-nitrobenzaldehyde and benzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amine derivatives from reduction, nitro derivatives from nitration, and halogenated compounds from halogenation .
科学的研究の応用
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one has several scientific research applications:
作用機序
The mechanism of action of (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s aromatic rings can also participate in π-π interactions with other molecules, influencing its activity .
類似化合物との比較
Similar Compounds
- (2E,6E)-2-[(4-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one
- (2E,6E)-2-[(4-chlorophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one
Uniqueness
What sets (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one apart is its nitro group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions and reactivity patterns .
特性
分子式 |
C20H17NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
(2E,6E)-2-benzylidene-6-[(4-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H17NO3/c22-20-17(13-15-5-2-1-3-6-15)7-4-8-18(20)14-16-9-11-19(12-10-16)21(23)24/h1-3,5-6,9-14H,4,7-8H2/b17-13+,18-14+ |
InChIキー |
DIJBXRYOCMRKHS-HBKJEHTGSA-N |
異性体SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 |
正規SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















